Thiomorpholine-2-carboxylic acid
Overview
Description
Thiomorpholine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H9NO2S. It is a derivative of thiomorpholine, which contains a sulfur atom in the ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiomorpholine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of diethanolamine with triethylamine, followed by the addition of methane sulfonyl chloride to form an acylated intermediate. This intermediate is then cyclized to produce this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Thiomorpholine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur atom and the carboxylic acid group in the molecule .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the carboxylic acid group, using reagents such as alkyl halides or acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiomorpholine derivatives with reduced functional groups .
Scientific Research Applications
Thiomorpholine-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of thiomorpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfur atom in the ring structure can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The carboxylic acid group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Thiomorpholine-2-carboxylic acid can be compared with other similar compounds, such as:
Morpholine-2-carboxylic acid: Lacks the sulfur atom, which affects its chemical reactivity and biological properties.
Thiazole derivatives: Contain a sulfur and nitrogen atom in a five-membered ring, similar to this compound, but with different chemical properties and applications.
Oxazole derivatives:
The uniqueness of this compound lies in its sulfur-containing ring structure, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
thiomorpholine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOPRCUIYMBWLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(CN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304192 | |
Record name | 2-Thiomorpholinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601304192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134676-66-7 | |
Record name | 2-Thiomorpholinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134676-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiomorpholinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601304192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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